molecular formula C13H17NO4 B040816 4-Benzamidooxybutyl acetate CAS No. 124617-84-1

4-Benzamidooxybutyl acetate

Cat. No. B040816
CAS RN: 124617-84-1
M. Wt: 251.28 g/mol
InChI Key: XHDFIIGYAVCAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzamidooxybutyl acetate, also known as BOC-4-OBn, is a chemical compound that belongs to the family of amides and esters. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 4-Benzamidooxybutyl acetate is related to its ability to inhibit histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting these enzymes, 4-Benzamidooxybutyl acetate can increase the acetylation of histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
4-Benzamidooxybutyl acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-Benzamidooxybutyl acetate has also been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Benzamidooxybutyl acetate in lab experiments is its ability to selectively inhibit histone deacetylase enzymes. This makes it a valuable tool for studying the role of these enzymes in gene expression and disease. However, one of the limitations of using 4-Benzamidooxybutyl acetate is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Benzamidooxybutyl acetate in scientific research. One area of interest is the development of 4-Benzamidooxybutyl acetate-based prodrugs for the treatment of cancer and other diseases. Another area of interest is the use of 4-Benzamidooxybutyl acetate as a tool for studying the epigenetic regulation of gene expression. Additionally, there is potential for the development of new analogs of 4-Benzamidooxybutyl acetate with improved properties and reduced toxicity.
Conclusion:
In conclusion, 4-Benzamidooxybutyl acetate is a valuable compound with a wide range of applications in scientific research. Its ability to selectively inhibit histone deacetylase enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and disease. While there are some limitations to its use, there are also many potential future directions for the development and use of 4-Benzamidooxybutyl acetate in scientific research.

Synthesis Methods

The synthesis of 4-Benzamidooxybutyl acetate is a multi-step process that involves the reaction of 4-hydroxybutyl acetate with benzoyl chloride and triethylamine. The resulting product is then treated with BOC anhydride to obtain 4-Benzamidooxybutyl acetate. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-Benzamidooxybutyl acetate has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds such as inhibitors, ligands, and prodrugs. It is also used as a protecting group for the synthesis of peptides and amino acids. 4-Benzamidooxybutyl acetate is a potent inhibitor of histone deacetylase enzymes, which are involved in the regulation of gene expression. It has also been shown to have anti-cancer and anti-inflammatory properties.

properties

CAS RN

124617-84-1

Product Name

4-Benzamidooxybutyl acetate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-benzamidooxybutyl acetate

InChI

InChI=1S/C13H17NO4/c1-11(15)17-9-5-6-10-18-14-13(16)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,16)

InChI Key

XHDFIIGYAVCAAO-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCONC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)OCCCCONC(=O)C1=CC=CC=C1

Origin of Product

United States

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